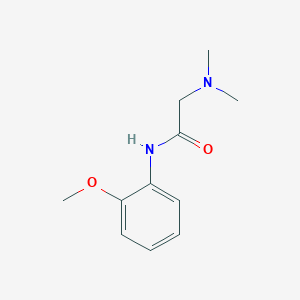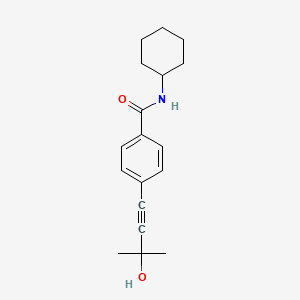
1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide, also known as TPC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPC is a small molecule that has been shown to have various biological effects, including anti-inflammatory, anti-cancer, and anti-fibrotic properties.
Wissenschaftliche Forschungsanwendungen
1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has been shown to have anti-fibrotic properties by inhibiting the activation of fibroblasts.
Wirkmechanismus
The mechanism of action of 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide is not fully understood. However, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide also inhibits the activation of TGF-β, a growth factor that plays a key role in fibrosis.
Biochemical and Physiological Effects
1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit the activation of fibroblasts. Additionally, 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide in lab experiments is its small size, which allows for easy penetration of cell membranes. Additionally, 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has been shown to be relatively stable and non-toxic. However, one of the limitations of using 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide. One area of research is the development of more efficient synthesis methods for 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide. Another area of research is the investigation of the potential therapeutic applications of 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide in various diseases, such as cancer, inflammation, and fibrosis. Additionally, the mechanism of action of 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide needs to be further elucidated to fully understand its biological effects.
Synthesemethoden
The synthesis of 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. The resulting compound is then reacted with piperidine to form 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide. The synthesis method of 1-(2-thienylcarbonothioyl)-4-piperidinecarboxamide has been optimized to produce high yields of the compound.
Eigenschaften
IUPAC Name |
1-(thiophene-2-carbothioyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c12-10(14)8-3-5-13(6-4-8)11(15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWWZLQFMZHLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=S)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thienylcarbonothioyl)-4-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 5-{[(dimethylamino)methylene]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5807427.png)
![4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine](/img/structure/B5807437.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B5807458.png)

![methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5807467.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5807479.png)
![methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5807499.png)

![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B5807527.png)
![1-[(4-fluorophenoxy)acetyl]azepane](/img/structure/B5807530.png)

